molecular formula C16H13ClO3 B5561298 2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B5561298
M. Wt: 288.72 g/mol
InChI Key: ITULFRGSWGNFJO-DHZHZOJOSA-N
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Description

2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound features a chlorophenyl group and a methoxyphenyl group connected by a propenoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 2-chlorophenol with 3-(4-methoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the propenoate linkage, converting it into a single bond and forming the corresponding alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-chlorophenyl (2E)-3-(4-formylphenyl)prop-2-enoate or 2-chlorophenyl (2E)-3-(4-carboxyphenyl)prop-2-enoate.

    Reduction: Formation of 2-chlorophenyl (2E)-3-(4-methoxyphenyl)propanoate.

    Substitution: Formation of 2-hydroxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate or 2-aminophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate.

Scientific Research Applications

Chemistry

In chemistry, 2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can be used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chlorophenyl and methoxyphenyl groups may contribute to its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the production of fragrances, flavors, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The propenoate linkage and aromatic groups could play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate
  • 2-chlorophenyl (2E)-3-(4-aminophenyl)prop-2-enoate
  • 2-chlorophenyl (2E)-3-(4-methylphenyl)prop-2-enoate

Uniqueness

Compared to similar compounds, 2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its properties in various applications.

Properties

IUPAC Name

(2-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-19-13-9-6-12(7-10-13)8-11-16(18)20-15-5-3-2-4-14(15)17/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITULFRGSWGNFJO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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